CB2R Pam -

CB2R Pam

Catalog Number: EVT-10930631
CAS Number:
Molecular Formula: C21H24BrFN2O2
Molecular Weight: 435.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CB2R Pam is classified under allosteric modulators, specifically as a positive allosteric modulator. This classification is based on its ability to increase the efficacy of orthosteric agonists at the CB2 receptor without directly activating the receptor itself. The development of CB2R Pam stems from extensive research into cannabinoid receptors and their ligands, focusing on improving therapeutic outcomes by modulating receptor activity rather than merely acting as agonists or antagonists .

Synthesis Analysis

Methods and Technical Details

The synthesis of CB2R Pam involves sophisticated organic chemistry techniques. One notable method entails the construction of dualsteric ligands that combine elements from previously identified positive allosteric modulators and selective orthosteric agonists. For instance, a compound known as EC21a was linked with a selective orthosteric agonist to create new classes of dualsteric ligands .

The synthesis process typically includes the following steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, such as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
  2. Reactions: Key reactions include heating in concentrated sulfuric acid with methanol to form methyl esters, followed by coupling reactions with amines to form carboxamide derivatives.
  3. Purification: Compounds are purified using techniques like flash chromatography and high-performance liquid chromatography (HPLC), ensuring high purity levels (≥95%) for biological evaluation .
Molecular Structure Analysis

Structure and Data

The molecular structure of CB2R Pam features a complex arrangement that allows for its interaction with the CB2 receptor. The structure typically includes:

  • A central core derived from naphthyridinone derivatives.
  • Functional groups that facilitate binding to the receptor.
  • Linkers that connect pharmacophoric elements from both positive allosteric modulators and orthosteric agonists .

Key data points include:

  • Molecular Weight: Specific weights vary based on structural modifications.
  • Chemical Formula: The formula reflects the compound's diverse functional groups.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing CB2R Pam are critical for achieving desired biological activity. Key reactions include:

  1. Bromination: This reaction introduces bromine into specific positions on the aromatic rings, enhancing binding affinity.
  2. N-Alkylation: Introducing alkyl groups increases lipophilicity, which can improve membrane permeability and receptor interaction .
  3. Cyclization Reactions: These are employed to form cyclic structures that are essential for maintaining the three-dimensional conformation necessary for receptor binding.

Each step is meticulously controlled to ensure high yields and purity.

Mechanism of Action

Process and Data

CB2R Pam functions by binding to the allosteric site of the cannabinoid receptor type 2, which modifies the receptor's conformation and enhances its interaction with orthosteric agonists like anandamide or 2-arachidonoylglycerol. This modulation leads to increased signaling pathways associated with pain relief and anti-inflammatory effects.

Data from assays indicate that CB2R Pam significantly enhances GTPγS binding in response to orthosteric agonists, demonstrating its role in potentiating receptor activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CB2R Pam include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting points vary depending on structural modifications.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm these properties .

Applications

Scientific Uses

CB2R Pam has several promising applications in scientific research and potential therapeutic contexts:

  1. Pain Management: By enhancing cannabinoid signaling at the CB2 receptor, it may provide new avenues for treating chronic pain conditions.
  2. Anti-inflammatory Treatments: Its modulation of immune responses makes it a candidate for developing treatments for inflammatory diseases.
  3. Neuroscience Research: Understanding its mechanism can lead to insights into neuroinflammatory processes and neurodegenerative diseases .
Introduction to Cannabinoid Receptor Type 2 (CB2R) and Allosteric Modulation

Endocannabinoid System and Cannabinoid Receptor Type 2 Signaling in Neurological and Immune Homeostasis

The endocannabinoid system constitutes an essential lipid signaling network comprising endogenous ligands (anandamide and 2-arachidonoylglycerol), synthesizing/degrading enzymes, and G protein-coupled cannabinoid receptors. Among these, Cannabinoid Receptor Type 2 is predominantly expressed on immune cells and central nervous system microglia, where it functions as a critical immunomodulatory gateway [4] [8]. Unlike Cannabinoid Receptor Type 1 receptors – densely distributed in neurons and associated with psychotropic effects – Cannabinoid Receptor Type 2 receptors exhibit low basal expression in healthy neural tissue but demonstrate dramatic inducibility during inflammatory or neurodegenerative states [1] [4]. This spatial and temporal specificity positions Cannabinoid Receptor Type 2 as a precision therapeutic target.

Cannabinoid Receptor Type 2 activation initiates Gαi/o protein signaling, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate production. Downstream effects include:

  • Modulation of immune function: Suppression of pro-inflammatory cytokine release (interleukin-1β, interleukin-6) and enhancement of anti-inflammatory interleukin-10 production in activated microglia [1]
  • Regulation of neuronal excitability: Emerging evidence indicates direct Cannabinoid Receptor Type 2-mediated modulation of synaptic transmission in cortical and hippocampal circuits [3]
  • Control of redox homeostasis: Attenuation of oxidative stress pathways in neurodegenerative environments [4]

Table 1: Cannabinoid Receptor Type 2 Signaling Pathways in Physiological and Pathological States

Signaling PathwayPhysiological FunctionPathological Relevance
Gαi/o - cyclic adenosine monophosphateImmune cell migration regulationNeuroinflammation suppression
Extracellular signal-regulated kinases 1 and 2 phosphorylationMicroglial surveillance maintenanceNeuropathic pain attenuation
β-Arrestin recruitmentReceptor internalizationPrevention of excessive immunosuppression
Potassium channel activationNeuronal hyperpolarizationSeizure resistance enhancement

The endocannabinoid system's bidirectional communication between immune and neural cells establishes Cannabinoid Receptor Type 2 as a pivotal regulator of neural-immune crosstalk. During homeostasis, Cannabinoid Receptor Type 2 activity maintains microglial quiescence and supports synaptic plasticity through selective pruning [4] [8]. This regulatory function becomes critically important in pathological conditions where neuroimmune interactions become dysregulated.

Rationale for Targeting Cannabinoid Receptor Type 2 in Neurodegenerative and Neuroinflammatory Disorders

Cannabinoid Receptor Type 2 exhibits a unique disease-responsive expression profile that underpins its therapeutic appeal. In contrast to constitutive neuronal Cannabinoid Receptor Type 1 expression, Cannabinoid Receptor Type 2 receptors demonstrate inducible upregulation specifically within inflamed central nervous system microenvironments. Quantitative analyses reveal approximately 10-fold increases in Cannabinoid Receptor Type 2 density on activated microglia in conditions including:

  • Alzheimer disease (amyloid plaque-associated microglia) [4]
  • Multiple sclerosis (demyelinating lesion microglia) [1]
  • Neuropathic pain (spinal cord microglia) [5] [8]
  • Epileptogenic foci (reactive glia in temporal lobe) [3]

This pathogenetic overexpression coincides with deficient local production of endogenous cannabinoids, creating a functional receptor reserve amenable to therapeutic modulation [1]. Preclinical evidence demonstrates that Cannabinoid Receptor Type 2 activation confers multi-mechanistic protection:

Table 2: Cannabinoid Receptor Type 2-Targeted Therapeutic Effects in Neurological Disorders

Pathological ProcessCannabinoid Receptor Type 2 Modulation EffectExperimental Model
NeuroinflammationReduced pro-inflammatory interleukin releaseLipopolysaccharide-stimulated microglia [1]
ExcitotoxicityGlutamate release attenuationRat glutamatergic nerve terminals [1]
Neuronal hyperexcitabilityIncreased seizure thresholdPentylenetetrazol-induced seizures [3]
Synaptic dysfunctionMicroglial phagocytosis regulationAlzheimer disease models [4]

Notably, Cannabinoid Receptor Type 2 activation circumvents the psychotropic limitations of Cannabinoid Receptor Type 1-targeted approaches. Genetic studies confirm that Cannabinoid Receptor Type 2 knockout mice exhibit increased susceptibility to neuroinflammatory insults and seizures, whereas Cannabinoid Receptor Type 2 positive allosteric modulators enhance seizure resistance without motor or cognitive impairment [3] [8]. This favorable safety profile positions Cannabinoid Receptor Type 2 as a promising target for chronic neurological conditions requiring sustained pharmacotherapy.

Limitations of Orthosteric Cannabinoid Receptor Type 2 Agonists and Emergence of Allosteric Modulators

Despite compelling therapeutic rationale, conventional orthosteric Cannabinoid Receptor Type 2 agonists face significant pharmacological limitations that have hindered clinical translation:

  • Functional selectivity challenges: Many synthetic agonists exhibit unintentional activity at Cannabinoid Receptor Type 1 or non-cannabinoid receptor targets [1]
  • Receptor desensitization: Sustained orthosteric agonism induces β-arrestin-mediated internalization, diminishing therapeutic response [5]
  • Probe dependence: Variable efficacy across different endogenous cannabinoid systems ligands (e.g., 2-arachidonoylglycerol versus anandamide) [1] [10]
  • Immunosuppression risk: Uncontrolled activation of peripheral Cannabinoid Receptor Type 2 on immune cells may cause undesirable immunosuppression [1]

These limitations have catalyzed the development of cannabinoid receptor positive allosteric modulators, which bind topographically distinct receptor sites to modulate orthosteric ligand activity. Positive allosteric modulators demonstrate several pharmacodynamic advantages:

Table 3: Orthosteric Agonists versus Positive Allosteric Modulators Pharmacological Properties

Pharmacological PropertyOrthosteric AgonistsPositive Allosteric Modulators
Receptor activationDirectContext-dependent enhancement
Target specificityModerateHigh (subtype-selective)
Desensitization liabilityHighLow
Signaling biasLimited controlTunable functional selectivity
Temporal resolutionSustained activationActivity-dependent modulation

The molecular mechanism involves stabilization of specific receptor conformations that enhance affinity and/or efficacy of endogenous ligands. For example, the prototypical Cannabinoid Receptor Type 2 positive allosteric modulator EC21a:

  • Potentiates 2-arachidonoylglycerol-mediated [³⁵S]Guanosine-5'-O-(3-thio)triphosphate binding by 150-300% [1]
  • Displays probe-dependent activity (enhances 2-arachidonoylglycerol and CP55940 but not anandamide efficacy) [1] [10]
  • Exhibits no intrinsic agonist activity while amplifying endogenous cannabinoid signaling [1]

This selective amplification preserves spatial and temporal fidelity of endocannabinoid signaling, as demonstrated by in vivo studies where EC21a administration increased seizure resistance in epileptic mice without basal neurotransmission alteration [3]. Positive allosteric modulators further demonstrate improved receptor subtype selectivity, exemplified by GAT229 (Cannabinoid Receptor Type 1-selective) and EC21a (Cannabinoid Receptor Type 2-selective), overcoming the dual-receptor activity limitation of orthosteric ligands like Δ9-tetrahydrocannabinol [1] [10].

The development of bitopic/dualsteric ligands (e.g., RF series) represents an innovative approach combining orthosteric and allosteric pharmacophores. Unexpectedly, some hybrid compounds exhibit functional inversion – behaving as inverse agonists despite parental agonist components – highlighting the complex structure-activity relationships in allosteric cannabinoid therapeutics [2]. These advances underscore the potential of positive allosteric modulators to achieve therapeutic efficacy while preserving the nuanced spatiotemporal control of endogenous cannabinoid signaling.

Properties

Product Name

CB2R Pam

IUPAC Name

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide

Molecular Formula

C21H24BrFN2O2

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26)

InChI Key

NSGDYZCDUPSTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.